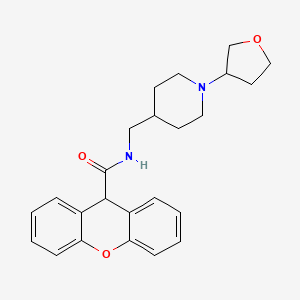

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c27-24(25-15-17-9-12-26(13-10-17)18-11-14-28-16-18)23-19-5-1-3-7-21(19)29-22-8-4-2-6-20(22)23/h1-8,17-18,23H,9-16H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRNJCMZJFGJQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5CCOC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common synthetic route involves the use of metal-catalyzed reactions, such as those involving transition metals like iron, nickel, and ruthenium . These reactions often require specific conditions, such as controlled temperatures and the presence of specific ligands, to ensure the desired product is obtained.

Chemical Reactions Analysis

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

Research indicates that N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide exhibits several significant biological activities:

1. Anticancer Activity

- Mechanism : The compound has shown potential in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Case Study : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cell lines, with an IC50 value in the low micromolar range.

2. Neuroprotective Effects

- Mechanism : It may protect neuronal cells from oxidative stress and excitotoxicity, potentially through modulation of calcium homeostasis and antioxidant pathways.

- Case Study : In a model of oxidative stress, the compound significantly reduced neuronal cell death, enhancing cell viability compared to untreated controls.

3. Anti-inflammatory Properties

- Mechanism : The compound appears to inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

- Case Study : In murine models of acute inflammation, administration of the compound led to marked decreases in paw edema and inflammatory markers such as TNF-alpha and IL-6.

Study on Anticancer Effects

- Objective : Evaluate the anticancer effects on human breast cancer cell lines.

- Findings : The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation. Mechanistic studies revealed apoptosis induction via caspase activation.

Anti-inflammatory Study

- Objective : Assess anti-inflammatory potential in murine models.

- Findings : Treatment resulted in reduced paw edema and lower levels of inflammatory cytokines, demonstrating the compound's potential as an anti-inflammatory agent.

Neuroprotection Assessment

- Objective : Investigate neuroprotective effects against oxidative stress.

- Findings : The compound significantly mitigated neuronal cell death in cultures exposed to oxidative agents, suggesting its utility in neurodegenerative disease models.

Mechanism of Action

The mechanism of action of N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of the Toll-like receptor 4 (TLR4) pathway, which plays a crucial role in the innate immune response . By inhibiting this pathway, the compound may help modulate the immune response and reduce inflammation.

Comparison with Similar Compounds

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide and N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cinnamamide. These compounds share similar structural features but differ in their specific functional groups, which can lead to differences in their chemical reactivity and biological activity. The unique combination of the xanthene core, piperidine ring, and tetrahydrofuran moiety in this compound makes it distinct and potentially more versatile in its applications.

Biological Activity

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a xanthene core, which is known for its diverse biological activities. The presence of the tetrahydrofuran and piperidine moieties contributes to its pharmacological profile. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied for its role as an inhibitor of heat shock protein 90 (HSP90), a molecular chaperone involved in the stabilization of numerous oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins, thereby exerting anti-cancer effects .

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties by inhibiting HSP90. This inhibition disrupts several signaling pathways critical for tumor growth and survival, making it a promising candidate for cancer therapy .

2. Neuropharmacological Effects

The compound's structure suggests potential activity at serotonin receptors, particularly the 5-HT4 receptor. Agonists of this receptor are known to influence gastrointestinal motility and may have implications for treating disorders like gastroesophageal reflux disease .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | HSP90 Inhibition | |

| Neuropharmacological | 5-HT4 Receptor Agonism | |

| Cytotoxicity | Induction of oxidative stress |

Case Study: HSP90 Inhibition

In a study exploring the effects of various HSP90 inhibitors, compounds structurally related to this compound demonstrated effective inhibition of HSP90 ATPase activity. This led to significant reductions in tumor cell viability in vitro, indicating a strong potential for further development as an anticancer agent .

Case Study: Serotonin Receptor Interaction

Another investigation focused on the interaction of similar compounds with serotonin receptors, revealing that they could enhance gastrointestinal motility through 5-HT4 receptor activation. This suggests potential therapeutic applications in gastrointestinal disorders .

Q & A

Basic: What synthetic strategies are recommended for preparing N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide, and how are key intermediates characterized?

Answer:

Synthesis typically involves multi-step reactions:

- Step 1: Preparation of the piperidin-4-ylmethyl scaffold substituted with tetrahydrofuran-3-yl, using reductive amination or nucleophilic substitution (e.g., coupling with protected tetrahydrofuran derivatives) .

- Step 2: Activation of the xanthene-9-carboxylic acid moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) to the piperidine intermediate.

- Step 3: Deprotection (if applicable) and purification via column chromatography or recrystallization.

Characterization:

- Nuclear Magnetic Resonance (NMR): Confirm regiochemistry of the piperidine and tetrahydrofuran substituents (e.g., H-NMR for methylene protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS for [M+H] ion) .

Basic: Which spectroscopic and crystallographic methods are critical for confirming the compound’s structural identity?

Answer:

- X-ray Crystallography: Resolves absolute configuration of stereocenters (e.g., tetrahydrofuran-3-yl orientation) and validates bond lengths/angles (mean C–C bond deviation < 0.010 Å) .

- 2D NMR (COSY, HSQC): Assigns proton-proton correlations and heteronuclear couplings (e.g., distinguishing piperidine N-CH from xanthene CH groups) .

- IR Spectroscopy: Identifies carboxamide C=O stretch (~1650–1700 cm) .

Advanced: How can researchers optimize low yields (<60%) in the final carboxamide coupling step?

Answer:

- Solvent Selection: Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to minimize hydrolysis .

- Catalyst Optimization: Replace EDC/HOBt with DCC/DMAP for sterically hindered amines.

- Temperature Control: Conduct reactions at 0–5°C to suppress side reactions (e.g., over-acylation) .

- Purification: Employ preparative HPLC for high-purity isolation (>95%) .

Advanced: What experimental approaches resolve stereochemical uncertainties in the tetrahydrofuran-piperidine substituent?

Answer:

- Chiral Chromatography: Use Chiralpak® columns (e.g., IA/IB) with hexane/isopropanol to separate enantiomers .

- Vibrational Circular Dichroism (VCD): Compare experimental and computed spectra for absolute configuration .

- X-ray Diffraction: Analyze single crystals grown via slow evaporation (e.g., methanol/water) to confirm spatial arrangement .

Advanced: How should researchers design assays to evaluate this compound’s biological activity against kinase targets?

Answer:

- Molecular Docking: Use AutoDock Vina to predict binding affinity to ATP pockets (e.g., homology models based on PI3K or MAPK) .

- Enzyme Inhibition Assays: Measure IC via fluorescence polarization (e.g., ADP-Glo™ Kinase Assay) .

- Cellular Uptake Studies: Use LC-MS to quantify intracellular concentrations in HEK-293 or HeLa cells .

Basic: What stability considerations are critical for long-term storage of this compound?

Answer:

- Temperature: Store at –20°C under inert gas (Ar/N) to prevent oxidation .

- Solvent: Dissolve in anhydrous DMSO (sealed with molecular sieves) to avoid hydrolysis.

- Light Sensitivity: Protect from UV exposure (amber vials) due to the xanthene chromophore .

Advanced: How can conflicting spectral data (e.g., 13^{13}13C-NMR shifts vs. computational predictions) be resolved?

Answer:

- DFT Calculations: Perform geometry optimization at the B3LYP/6-31G(d) level to simulate NMR shifts (Gaussian 16) .

- Cross-Validation: Compare with analogous compounds (e.g., 9H-xanthene derivatives in ) .

- Dynamic NMR: Analyze variable-temperature H-NMR to detect conformational exchange broadening .

Advanced: What strategies mitigate solubility challenges in aqueous assay buffers?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.